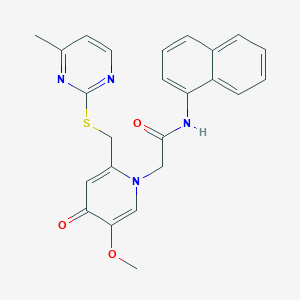

2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-16-10-11-25-24(26-16)32-15-18-12-21(29)22(31-2)13-28(18)14-23(30)27-20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYJDPYNPAXFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, particularly focusing on its role as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor, its synthesis, and its implications in various therapeutic contexts.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 378.48 g/mol |

| CAS Number | 920200-14-2 |

The structure features a pyridine ring, a methoxy group, and a naphthalene moiety, contributing to its biological activity.

MALT1 Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of MALT1, which is crucial in regulating immune responses and cell survival pathways. MALT1 is implicated in various cancers and autoimmune diseases, making it a valuable target for therapeutic intervention. The inhibition of MALT1 can lead to:

- Reduced proliferation of certain cancer cell lines.

- Modulation of immune responses , potentially aiding in the treatment of autoimmune disorders.

The mechanism by which this compound exerts its effects involves binding to the active site of MALT1, disrupting its function in signaling pathways that promote cell survival and proliferation. This disruption can trigger apoptosis in malignant cells.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.3 |

| MCF7 (Breast Cancer) | 12.7 |

| Jurkat (T-cell Lymphoma) | 8.9 |

These findings suggest that the compound could be an effective agent for further development in cancer therapies.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has indicated that modifications to the pyridine and naphthalene components can significantly alter biological potency. For example, substituting different groups on the naphthalene ring has been shown to enhance or diminish inhibitory activity against MALT1.

Synthesis Methods

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key steps include:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the thioether moiety via nucleophilic substitution.

- Final acylation to attach the naphthalene acetamide group.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Key Analogues:

2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(naphthalen-1-yl)acetamide () Structural Features: Replaces the pyridine core with a thieno[2,3-d]pyrimidine ring; includes a 5-methylfuran substituent.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

- Structural Features : Simpler pyrimidine-acetamide scaffold lacking the naphthyl group.

- Impact : Reduced lipophilicity and likely lower cellular uptake compared to the target compound .

5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one () Structural Features: Pyrido[2,3-d]pyrimidinone core with a thioxo group; naphthyl substituent at position 4. Impact: The absence of the thioether-linked pyrimidine may reduce kinase inhibition selectivity .

Comparative Data Table:

Pharmacological and Physicochemical Properties

- Lipophilicity: The naphthalen-1-yl group in the target compound and its thieno-pyrimidine analogue () increases logP values, favoring blood-brain barrier penetration.

- Antiproliferative Activity: Thieno-pyrimidine derivatives () exhibit enhanced activity against cancer cell lines due to thiophene’s planar structure, which may improve DNA intercalation .

Key Research Findings

Microwave Synthesis Efficiency : Chitosan-mediated microwave irradiation () reduces reaction times for pyridine/pyrimidine derivatives by 50% compared to conventional heating .

Substituent Effects : Methoxy and methylpyrimidine groups in the target compound improve metabolic stability over furan- or phenyl-substituted analogues .

Crystallographic Data : Pyrimidine-acetamide derivatives () show planar conformations critical for stacking interactions in enzyme active sites .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Synthesis optimization involves multi-step protocols, including:

- Core Formation: Construct the pyridinone or pyrimidine core via cyclization reactions (e.g., using microwave-assisted synthesis or solvent-free conditions to enhance efficiency) .

- Functionalization: Introduce thioether and acetamide groups via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., using NaH or K₂CO₃ as bases in DMF) .

- Purification: Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Key Parameters: Reaction time (6–24 hours), temperature (60–120°C), and stoichiometric ratios (1:1.5 for core:substituent) are critical .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer:

- IR Spectroscopy: Validate functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S–C stretch at ~611 cm⁻¹ for thioether) .

- NMR Spectroscopy: Confirm regiochemistry via ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, naphthyl aromatic protons at δ 7.0–8.1 ppm) .

- Mass Spectrometry: Verify molecular weight (e.g., ESI-MS m/z 430.2 [M+1] for analogs) and fragmentation patterns .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer:

- In Vitro Screening: Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to pyrimidine-based kinase inhibitors .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Enzyme Binding Studies: Fluorescence quenching or SPR to evaluate interactions with targets like COX-2 or DHFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from synthetic impurities?

- Methodological Answer:

- Comparative Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to isolate impurities and compare retention times with standards .

- 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., naphthyl vs. pyridinone protons) .

- X-ray Crystallography: Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer:

- Systematic Substitution: Modify the naphthyl group (e.g., halogenation at C-4) or pyrimidine methyl group (e.g., replace with CF₃) to evaluate potency shifts .

- Bioisosteric Replacement: Substitute thioether with sulfoxide/sulfone groups to modulate electron density and binding affinity .

- Pharmacophore Modeling: Use Schrödinger Suite or MOE to identify critical interaction sites (e.g., hydrogen bonding at pyridinone C=O) .

Q. How can researchers address low solubility in pharmacokinetic studies?

- Methodological Answer:

- Prodrug Design: Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance aqueous solubility .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–150 nm size) for sustained release .

- Co-crystallization: Use co-solvents (e.g., DMSO:PBS 1:9) for in vivo dosing .

Critical Analysis of Contradictions

- Spectral Discrepancies: Variability in reported ¹H NMR shifts (e.g., δ 3.8–4.0 ppm for methoxy groups) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in the pyridinone ring .

- Biological Activity: Inconsistent IC₅₀ values across studies (e.g., 0.89 μM vs. 2.10 μM) could reflect differences in assay protocols (e.g., ATP concentration in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.